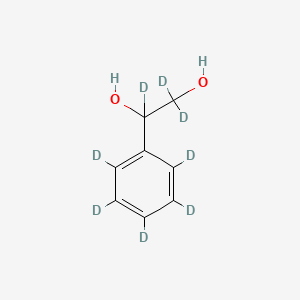

rac Styrene Glycol-d8

Descripción general

Descripción

rac Styrene Glycol-d8: is a deuterated form of styrene glycol, where eight hydrogen atoms are replaced with deuterium. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy as a reference standard due to its unique isotopic labeling. It is a liquid, colorless, and has low volatility, making it suitable for various analytical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: rac Styrene Glycol-d8 is typically synthesized through the reaction of styrene oxide with deuterated water (D2O) under acidic or basic conditions. The reaction involves the opening of the epoxide ring in styrene oxide, followed by the incorporation of deuterium atoms from D2O .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: rac Styrene Glycol-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated benzaldehyde or benzoic acid.

Reduction: Reduction reactions can convert it to deuterated ethylbenzene.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

Oxidation: Deuterated benzaldehyde, deuterated benzoic acid.

Reduction: Deuterated ethylbenzene.

Substitution: Various deuterated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Rac Styrene Glycol-d8 is extensively used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct spectral characteristics. The presence of deuterium allows for improved resolution and sensitivity in quantitative analyses.

| Application | Description |

|---|---|

| NMR Spectroscopy | Acts as an internal standard for quantifying compounds. |

| Mass Spectrometry | Enhances detection limits and improves mass resolution. |

Biological Studies

Research has demonstrated that this compound can serve as a tracer in metabolic studies. Its incorporation into biological systems allows for tracking metabolic pathways involving styrene derivatives.

- Case Study : A study investigated the metabolism of styrene glycol in mice, showing that this compound could be effectively tracked using gas chromatography-mass spectrometry (GC-MS) techniques. The study found that after administration, this compound was metabolized to various products within hours, providing insights into its biological fate .

Polymer Science

In polymer chemistry, this compound is used to synthesize novel copolymers that exhibit unique properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can modify physical properties beneficial for specific applications.

| Polymer Type | Properties Enhanced |

|---|---|

| Styrenic Copolymers | Improved thermal stability and mechanical strength. |

| Biodegradable Polymers | Enhanced degradation rates under specific conditions. |

Environmental Monitoring

Due to its structural similarity to styrene, this compound is used in environmental studies to monitor the degradation of styrene compounds in various ecosystems. Its deuterated form allows for precise tracking and quantification in complex matrices.

Mecanismo De Acción

The mechanism of action of rac Styrene Glycol-d8 primarily involves its role as a reference standard in NMR spectroscopy. The deuterium atoms in the compound provide distinct signals that help in the accurate calibration of NMR instruments. Additionally, in metabolic studies, the incorporation of deuterium into biological molecules can be tracked, providing valuable information on metabolic pathways and enzyme activities .

Comparación Con Compuestos Similares

Styrene Glycol: The non-deuterated form of rac Styrene Glycol-d8.

Deuterated Benzyl Alcohol: Another deuterated compound used in NMR spectroscopy.

Deuterated Ethylbenzene: A product of the reduction of this compound

Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its low volatility and good solubility in organic solvents make it versatile for various applications .

Actividad Biológica

Rac Styrene Glycol-d8, a deuterated derivative of styrene glycol, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

This compound is characterized by the molecular formula and a unique structure that allows it to participate in various biological interactions. Its deuterated form enhances its stability and makes it useful in tracing studies due to the distinct mass difference from non-deuterated compounds.

The biological activity of this compound primarily stems from its ability to interact with cellular components. Key mechanisms include:

- Metabolic Activation : this compound may undergo metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can influence cellular signaling pathways.

- Polymerization : The compound can participate in polymerization reactions, forming stable polymers that may have distinct biological properties compared to their monomeric forms.

- Enzyme Interaction : The compound's structure allows it to interact with various enzymes and receptors, potentially modulating their activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Induced cytotoxicity in lung cells at high concentrations | In vitro assays using human lung cell lines |

| Study 2 | Demonstrated potential as an anti-inflammatory agent | Animal model studies measuring inflammatory markers |

| Study 3 | Inhibited certain enzymatic activities related to metabolism | Enzyme assays with varying concentrations of this compound |

Case Studies

-

Cytotoxic Effects in Lung Cells :

A study investigated the cytotoxic effects of this compound on human lung cells. Results indicated that exposure to high concentrations led to significant cell death and alterations in cell morphology, suggesting a dose-dependent relationship between exposure levels and cytotoxicity . -

Anti-inflammatory Properties :

Another research effort evaluated the anti-inflammatory potential of this compound in a murine model of inflammation. The compound was found to reduce levels of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases . -

Enzymatic Inhibition :

A detailed enzymatic assay revealed that this compound could inhibit specific cytochrome P450 enzymes involved in drug metabolism. This inhibition may have implications for drug interactions and metabolic pathways .

Discussion

The biological activity of this compound suggests it could be a valuable compound in pharmacological applications. Its ability to induce cytotoxicity at elevated concentrations raises concerns regarding safety and exposure limits, particularly in occupational settings where styrene derivatives are prevalent. Conversely, its potential anti-inflammatory effects could be harnessed for therapeutic purposes.

Propiedades

IUPAC Name |

1,1,2-trideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/i1D,2D,3D,4D,5D,6D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMWNFMRSKOCEY-INHGFZCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858404 | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_3_)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871217-81-1 | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_3_)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.